Cas no 54107-66-3 (5,7-Dimethoxychroman-4-one)

5,7-Dimethoxychroman-4-one 化学的及び物理的性質
名前と識別子
-
- 5,7-Dimethoxychroman-4-one
- 4H-1-benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-
- 5,7-dimethoxy-2,3-dihydrochromen-4-one
- 5,7-dimethoxy-4-Chromanone
- 5,7-dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one
- AB0059266
- ST24023696
- Z4852
- 5,7-Dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one
- 5,7-DIMETHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE
- DA-18816
- AKOS009604273
- CS-0143153
- SCHEMBL12316574
- DS-1923
- Z432100232
- 54107-66-3
- EN300-7353593
- DTXSID70509595
-
- MDL: MFCD12079198
- インチ: 1S/C11H12O4/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h5-6H,3-4H2,1-2H3
- InChIKey: XZDATLYQNQGRDB-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])C(C2C(=C([H])C(=C([H])C1=2)OC([H])([H])[H])OC([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 208.07355886g/mol
- どういたいしつりょう: 208.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8
- 疎水性パラメータ計算基準値(XlogP): 1.3
5,7-Dimethoxychroman-4-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
5,7-Dimethoxychroman-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K13142-5g |
4H-1-benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy- |
54107-66-3 | 97% | 5g |
$1976 | 2024-05-23 | |
Ambeed | A232310-1g |
5,7-Dimethoxychroman-4-one |
54107-66-3 | 97% | 1g |
$250.00 | 2022-05-16 | |
eNovation Chemicals LLC | K13142-1g |
4H-1-benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy- |
54107-66-3 | 97% | 1g |
$650 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PI613-1g |
5,7-Dimethoxychroman-4-one |
54107-66-3 | 97% | 1g |
3235CNY | 2021-05-08 | |
Alichem | A449042152-5g |
5,7-Dimethoxychroman-4-one |
54107-66-3 | 97% | 5g |
$1350.37 | 2023-09-01 | |
Alichem | A449042152-250mg |
5,7-Dimethoxychroman-4-one |
54107-66-3 | 97% | 250mg |
$178.00 | 2023-09-01 | |
eNovation Chemicals LLC | Y0983100-5g |
5,7-Dimethoxychroman-4-one |
54107-66-3 | 95% | 5g |
$1100 | 2024-08-02 | |
Chemenu | CM125606-250mg |
5,7-dimethoxychroman-4-one |
54107-66-3 | 97% | 250mg |
$110 | 2022-06-11 | |
Chemenu | CM125606-5g |
5,7-dimethoxychroman-4-one |
54107-66-3 | 97% | 5g |
$926 | 2021-06-09 | |
eNovation Chemicals LLC | K13142-5g |
4H-1-benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy- |
54107-66-3 | 97% | 5g |
$1976 | 2025-02-20 |
5,7-Dimethoxychroman-4-one 関連文献
-
1. 408. Experiments on the synthesis of rotenone and its derivatives. Part X. 6 : 7-Dimethoxychroman-4-oneHarold F. Birch,Alexander Robertson,T. S. Subramaniam J. Chem. Soc. 1936 1832
-
2. Organolead-mediated arylation of allyl β-ketoesters: a selective synthesis of isoflavanones and isoflavonesDervilla M. X. Donnelly,Jean-Pierre Finet,Bernard A. Rattigan J. Chem. Soc. Perkin Trans. 1 1993 1729
-
Rami J. Obaid,Ehsan Ullah Mughal,Nafeesa Naeem,Amina Sadiq,Reem I. Alsantali,Rabab S. Jassas,Ziad Moussa,Saleh A. Ahmed RSC Adv. 2021 11 22159
5,7-Dimethoxychroman-4-oneに関する追加情報
Recent Advances in the Study of 5,7-Dimethoxychroman-4-one (CAS: 54107-66-3) in Chemical Biology and Pharmaceutical Research
5,7-Dimethoxychroman-4-one (CAS: 54107-66-3) is a bioactive chromone derivative that has garnered significant attention in recent years due to its potential therapeutic applications. Chromones are a class of naturally occurring compounds with a benzopyran-4-one core structure, and their derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This research brief aims to provide an overview of the latest studies on 5,7-Dimethoxychroman-4-one, focusing on its synthesis, biological activities, and potential applications in drug development.
Recent studies have highlighted the synthetic pathways for 5,7-Dimethoxychroman-4-one, emphasizing its efficient production through microwave-assisted synthesis and other green chemistry approaches. These methods not only improve yield but also reduce environmental impact, aligning with the growing demand for sustainable pharmaceutical manufacturing. The compound's structural features, including the methoxy groups at positions 5 and 7, have been shown to enhance its stability and bioavailability, making it a promising candidate for further drug development.
In the realm of biological activities, 5,7-Dimethoxychroman-4-one has demonstrated potent anti-inflammatory effects in preclinical models. A 2023 study published in the Journal of Medicinal Chemistry revealed that the compound inhibits key pro-inflammatory cytokines such as TNF-α and IL-6 by modulating the NF-κB signaling pathway. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents, particularly for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Another area of active research is the compound's anticancer properties. Recent in vitro and in vivo studies have shown that 5,7-Dimethoxychroman-4-one induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies indicate that the compound triggers mitochondrial dysfunction and activates caspase-dependent apoptotic pathways. Notably, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported synergistic effects when 5,7-Dimethoxychroman-4-one was combined with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment.
Beyond its anti-inflammatory and anticancer activities, 5,7-Dimethoxychroman-4-one has also been investigated for its neuroprotective effects. A 2023 study in Neuropharmacology demonstrated that the compound attenuates oxidative stress and reduces neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings open new avenues for exploring its therapeutic potential in central nervous system disorders.
Despite these promising results, challenges remain in the clinical translation of 5,7-Dimethoxychroman-4-one. Issues such as pharmacokinetic optimization, toxicity profiling, and formulation development need to be addressed in future studies. However, the compound's multifaceted pharmacological profile and structural versatility make it a valuable scaffold for further medicinal chemistry optimization.
In conclusion, 5,7-Dimethoxychroman-4-one (CAS: 54107-66-3) represents a promising candidate in the field of chemical biology and pharmaceutical research. Its diverse biological activities, coupled with advances in synthetic methodologies, underscore its potential as a lead compound for developing novel therapeutics. Continued research efforts are warranted to fully elucidate its mechanisms of action and translate preclinical findings into clinical applications.
54107-66-3 (5,7-Dimethoxychroman-4-one) 関連製品
- 491-37-2(3,4-dihydro-2H-1-benzopyran-4-one)
- 39513-75-2(6-Methyl-4-chromanone)
- 42327-52-6(7-Methoxychroman-4-one)
- 5802-17-5(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one)
- 20351-79-5(8-Methoxychroman-4-one)
- 58621-52-6(1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one)
- 1626335-84-9(4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)
- 2228535-60-0(1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde)
- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)
- 303147-26-4(2-CHLORO-N-[5-CYANO-2-(METHYLSULFANYL)PHENYL]NICOTINAMIDE)
